Enhanced Lipophilicity (LogP) vs. Unsubstituted Tetrahydropyran-4-Carboxylic Acid Drives CNS Drug Candidate Design
The target compound exhibits a computed LogP of 2.05, which is approximately 1.5 log units higher than the unsubstituted tetrahydro-2H-pyran-4-carboxylic acid (estimated LogP ~0.5) . This increase in lipophilicity is a direct consequence of the four methyl substituents and is critical for achieving blood-brain barrier penetration in CNS-active drug candidates such as Edicotinib (JNJ-40346527), where the tetramethyltetrahydro-2H-pyran motif is essential for target engagement [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (ChemSrc computed) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1); predicted LogP ~0.5 |
| Quantified Difference | ~1.5 log unit increase in LogP |
| Conditions | In silico prediction using ChemSrc algorithm; standard fragment-based LogP contribution of methyl groups (+0.5 per methyl) |
Why This Matters
Lipophilicity is a primary determinant of blood-brain barrier penetration; a LogP of ~2 is within the optimal range for CNS drugs, making this building block uniquely suited for neuroinflammation and brain oncology programs.
- [1] SynInnova Laboratories Inc. Edicotinib (JNJ-40346527): A potent, selective, brain penetrant and orally active CSF-1R inhibitor with an IC50 of 3.2 nM. Accessed 2026. View Source
